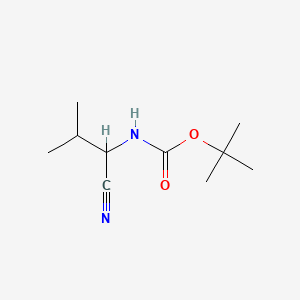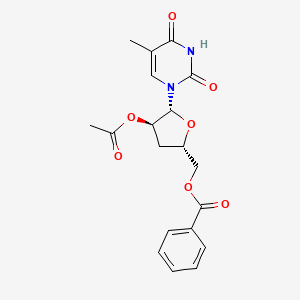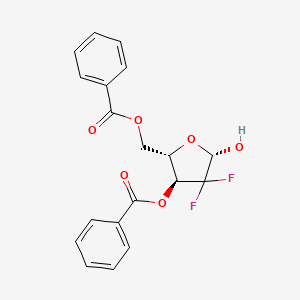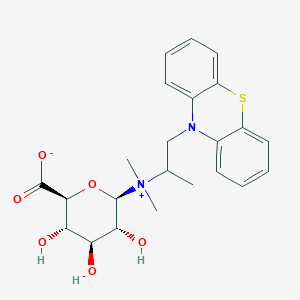
H-SER-LYS-PRO-ASP-ASN-PRO-GLY-GLU-ASP-ALA-PRO-ALA-GLU-ASP-MET-ALA-ARG-TYR-TYR-SER-ALA-LEU-ARG-HIS-TY
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-SER-LYS-PRO-ASP-ASN-PRO-GLY-GLU-ASP-ALA-PRO-ALA-GLU-ASP-MET-ALA-ARG-TYR-TYR-SER-ALA-LEU-ARG-HIS-TY is a useful research compound. Its molecular formula is C175H269N53O54S1 and its molecular weight is 4011.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structure and Function of Peptides
Studies on peptides like those from Leishmania donovani PCNA reveal how specific sequences can influence molecular interactions, supporting DNA replication and repair. The unique structural configurations and binding affinities of peptides to various molecules underscore their potential in understanding protein-DNA interactions and designing molecules with specific biological activities (S. Yadav et al., 2017).
Peptides in Neurobiology
Research on neuropeptide Y (NPY) from the brain of a caecilian amphibian demonstrates the role of specific peptide sequences in regulating pituitary function, highlighting the significance of peptides in neurobiological studies and their potential therapeutic applications (T. J. Ebersole et al., 2001).
Peptides as Antioxidants
The isolation and characterization of antioxidant peptides from sources like Antarctic krill and their ability to scavenge free radicals indicate the potential of specific peptide sequences in contributing to antioxidant defenses and their application in health and nutrition (Shuang Zhang et al., 2021).
Peptides in Disease Management
Studies on peptides with the ability to inhibit enzymes like angiotensin-converting enzyme (ACE) and dipeptidyl peptidase IV (DPP-IV) shed light on their therapeutic potential in managing conditions such as hypertension, showcasing the role of peptide sequences in drug discovery and development (Chi Zhang et al., 2017).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound H-SER-LYS-PRO-ASP-ASN-PRO-GLY-GLU-ASP-ALA-PRO-ALA-GLU-ASP-MET-ALA-ARG-TYR-TYR-SER-ALA-LEU-ARG-HIS-TY involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry.", "Starting Materials": [ "Fmoc-Ser-OH", "Fmoc-Lys(Boc)-OH", "Fmoc-Pro-OH", "Fmoc-Asp(OtBu)-OH", "Fmoc-Asn(Trt)-OH", "Fmoc-Gly-OH", "Fmoc-Glu(OtBu)-OH", "Fmoc-Ala-OH", "Fmoc-Met-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Leu-OH", "Fmoc-His(Trt)-OH", "HOBt", "DIC", "DMF", "piperidine", "TFA", "DCM", "DIPEA", "Rink amide resin" ], "Reaction": [ "1. Swell Rink amide resin in DCM for 30 minutes.", "2. Wash resin with DMF (3x).", "3. Fmoc deprotection: Add 20% piperidine in DMF to the resin and shake for 10 minutes. Repeat this step twice.", "4. Wash resin with DMF (3x).", "5. Coupling: Add 4 equivalents of Fmoc-amino acid, 4 equivalents of HOBt, and 4 equivalents of DIC to the resin. Shake for 2 hours.", "6. Wash resin with DMF (3x).", "7. Repeat steps 3-6 for each amino acid in the sequence.", "8. Cleavage: Add a mixture of TFA, water, and DIPEA (95:2.5:2.5) to the resin and shake for 2 hours.", "9. Collect the cleaved peptide by filtration and precipitate with cold diethyl ether.", "10. Purify the crude peptide by reverse-phase HPLC.", "11. Analyze the purified peptide by mass spectrometry and HPLC to confirm its identity and purity." ] } | |
Numéro CAS |
150138-78-6 |
Formule moléculaire |
C175H269N53O54S1 |
Poids moléculaire |
4011.4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












